molecular formula C26H29NO B14181632 14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol CAS No. 922730-75-4

14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol

Cat. No.: B14181632
CAS No.: 922730-75-4
M. Wt: 371.5 g/mol
InChI Key: YPTPUYMKHPVSAW-UHFFFAOYSA-N
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Description

14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol is a chemical compound that features a carbazole moiety attached to a tetradeca-10,12-diyn-1-ol chain. Carbazole derivatives are known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Preparation Methods

The synthesis of 14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol typically involves the coupling of carbazole with a tetradeca-10,12-diyn-1-ol precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF). Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield saturated derivatives.

Scientific Research Applications

14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol involves its interaction with molecular targets through its carbazole moiety. The carbazole ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its electronic properties. These interactions facilitate charge transport in organic electronic devices, enhancing their performance .

Properties

CAS No.

922730-75-4

Molecular Formula

C26H29NO

Molecular Weight

371.5 g/mol

IUPAC Name

14-carbazol-9-yltetradeca-10,12-diyn-1-ol

InChI

InChI=1S/C26H29NO/c28-22-16-10-8-6-4-2-1-3-5-7-9-15-21-27-25-19-13-11-17-23(25)24-18-12-14-20-26(24)27/h11-14,17-20,28H,1-4,6,8,10,16,21-22H2

InChI Key

YPTPUYMKHPVSAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCCCCCCCCCO

Origin of Product

United States

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